3,4-Difluoro-5-iodobenzonitrile
Overview
Description
3,4-Difluoro-5-iodobenzonitrile is a chemical compound with the molecular formula C7H2F2IN . It has a molecular weight of 265 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms and one iodine atom attached, along with a nitrile group . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been studied. For example, 3,5-difluoro-2,4,6-trinitroaniline undergoes thermal decomposition processes and initial reactions that were monitored by DSC-TG-FTIR-MS and T-jump-PyGC-MS coupling analyses .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and refractive index can be found in chemical databases .Scientific Research Applications
Synthesis and Chemical Properties
3,4-Difluoro-5-iodobenzonitrile is recognized as an important intermediate in the synthesis of selective herbicides, such as cyhalofop butyl. Its synthesis involves a sequence of reactions starting from 3,4-dichlorobenzoyl chloride, including amidation, dehydration, and fluorination, showcasing its potential for industrial application due to the efficiency of this synthetic route (Cheng Zhi-ming, 2006). Additionally, a novel method for synthesizing 3,4-difluorobenzonitrile via step-by-step fluorination from 3,4-dichlorobenzonitrile has been developed, highlighting improvements in yield and process control over previous methods (Zhang Yong, 2012).
Halogen Bonding and Crystal Engineering
The effect of pressure on halogen bonding in 4-iodobenzonitrile has been studied, with findings indicating that halogen bonds are among the most robust intermolecular interactions in its structure. These insights are crucial for crystal engineering and the development of materials with desired physical properties (N. Giordano et al., 2019).
Applications in Heterocyclic Chemistry
Palladium-catalyzed Ullmann cross-coupling reactions involving β-iodoenones and o-iodobenzonitriles have been employed to produce a variety of heterocyclic frameworks. This method demonstrates the compound's versatility in facilitating the synthesis of complex molecules, including 3,4-benzomorphan derivatives (F. Khan et al., 2018).
Material Science and Polymer Chemistry
Research on fluorine-containing polymers highlights the use of related fluorinated benzonitriles as precursors for the synthesis of novel poly(ether nitrile)s. These materials exhibit exceptional thermal stability and solubility, underscoring the importance of fluorinated intermediates in the development of high-performance polymers (K. Kimura et al., 2001).
Pressure-Induced Phase Transitions
A study on 4-iodobenzonitrile under pressure revealed a phase transition driven by intermolecular interactions. The investigation provides a deeper understanding of the structural dynamics and electronic properties of halogenated molecules under varying conditions, offering insights relevant to the design of pressure-responsive materials (N. Giordano & S. Parsons, 2017).
Future Directions
Properties
IUPAC Name |
3,4-difluoro-5-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2IN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLCJXOLMCLBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.